

ATN-224: A Technical Guide to its Antiangiogenic Properties

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Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

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Introduction

ATN-224, a second-generation tetrathiomolybdate analogue, has emerged as a promising agent in the field of antiangiogenic cancer therapy. Its unique mechanism of action, centered on copper chelation and the subsequent inhibition of key enzymatic and signaling pathways, offers a multi-faceted approach to disrupting tumor neovascularization. This technical guide provides an in-depth overview of the antiangiogenic properties of **ATN-224**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Copper Chelation and SOD1 Inhibition

ATN-224, chemically known as choline tetrathiomolybdate, is a high-affinity copper-binding agent.[1][2] This primary function sets off a cascade of events that ultimately inhibit angiogenesis. The central target of **ATN-224**'s antiangiogenic activity is the copper-dependent enzyme, superoxide dismutase 1 (SOD1).[3]

By chelating copper, **ATN-224** effectively removes the essential cofactor required for SOD1 activity.[3] This inhibition of SOD1 leads to an increase in the intracellular levels of superoxide anions (O_2^-).[3] This elevation in reactive oxygen species (ROS) disrupts cellular signaling,

leading to the inhibition of endothelial cell proliferation and the attenuation of angiogenesis in vivo.[3] While **ATN-224** induces apoptosis in tumor cells, it inhibits endothelial cell proliferation without causing cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of **ATN-224**.

Table 1: In Vitro Antiangiogenic Activity of **ATN-224**

Parameter	Cell Line	Value	Reference
IC50 for Proliferation Inhibition	Human Umbilical Vein Endothelial Cells (HUVEC)	1.4 ± 0.3 µmol/L	[5]
Inhibition of SOD1 in A431 cells	A431	185 ± 65 nM	[6]
Inhibition of proliferation in A431 cells	A431	4.5 ± 0.40 µM	[6]

Table 2: Phase I Clinical Trial of **ATN-224** in Advanced Solid Tumors

Parameter	Value	Reference
Number of Patients	18	[7]
Maximum Tolerated Dose (MTD)	300 mg/day	[7]
Dose-Limiting Toxicity at 330 mg/day	Grade 3 Fatigue	[7]
Median Time to Target Ceruloplasmin Level	21 days	[7]
Reduction in RBC SOD1 Activity	> 90%	[7]
Patients with Stable Disease > 6 months	2	[7]

Table 3: Phase II Clinical Trial of **ATN-224** in Biochemically Recurrent Prostate Cancer

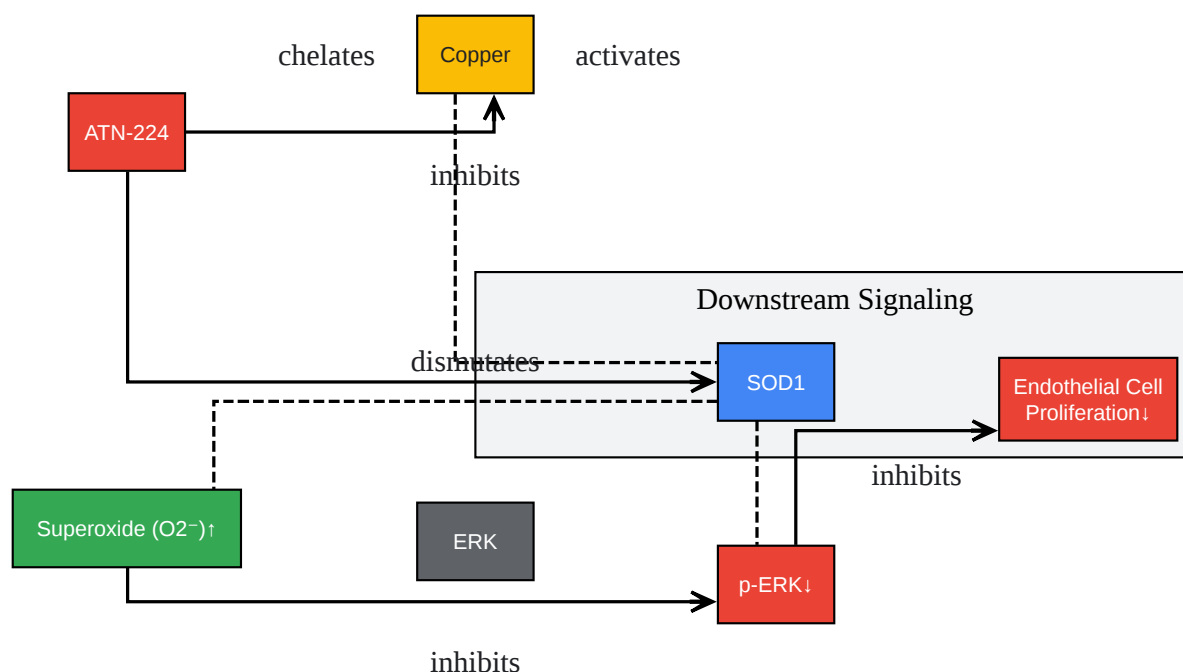
Parameter	Low Dose (30 mg/day)	High Dose (300 mg/day)	Reference
Number of Patients	24	23	[1]
PSA Progression-Free at 24 weeks	59% (14 of 27 evaluable)	45% (6 of 25 evaluable)	[1] [8]
Median PSA Progression-Free Survival	30 weeks	26 weeks	[1]
Significant Mean PSA Slope Decrease	Yes (P = 0.006)	No	[1]
Significant Mean PSADT Increase	Yes (P = 0.032)	No	[1]

Key Signaling Pathways Affected by ATN-224

ATN-224's inhibition of SOD1 initiates a signaling cascade that affects multiple pathways crucial for angiogenesis.

Inhibition of the ERK Signaling Pathway

The increase in superoxide anions following SOD1 inhibition by **ATN-224** leads to the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation.[3] This is a key downstream signaling molecule for pro-angiogenic growth factors like FGF-2 and VEGF.[2] The inhibition of ERK phosphorylation contributes to the suppression of endothelial cell proliferation.



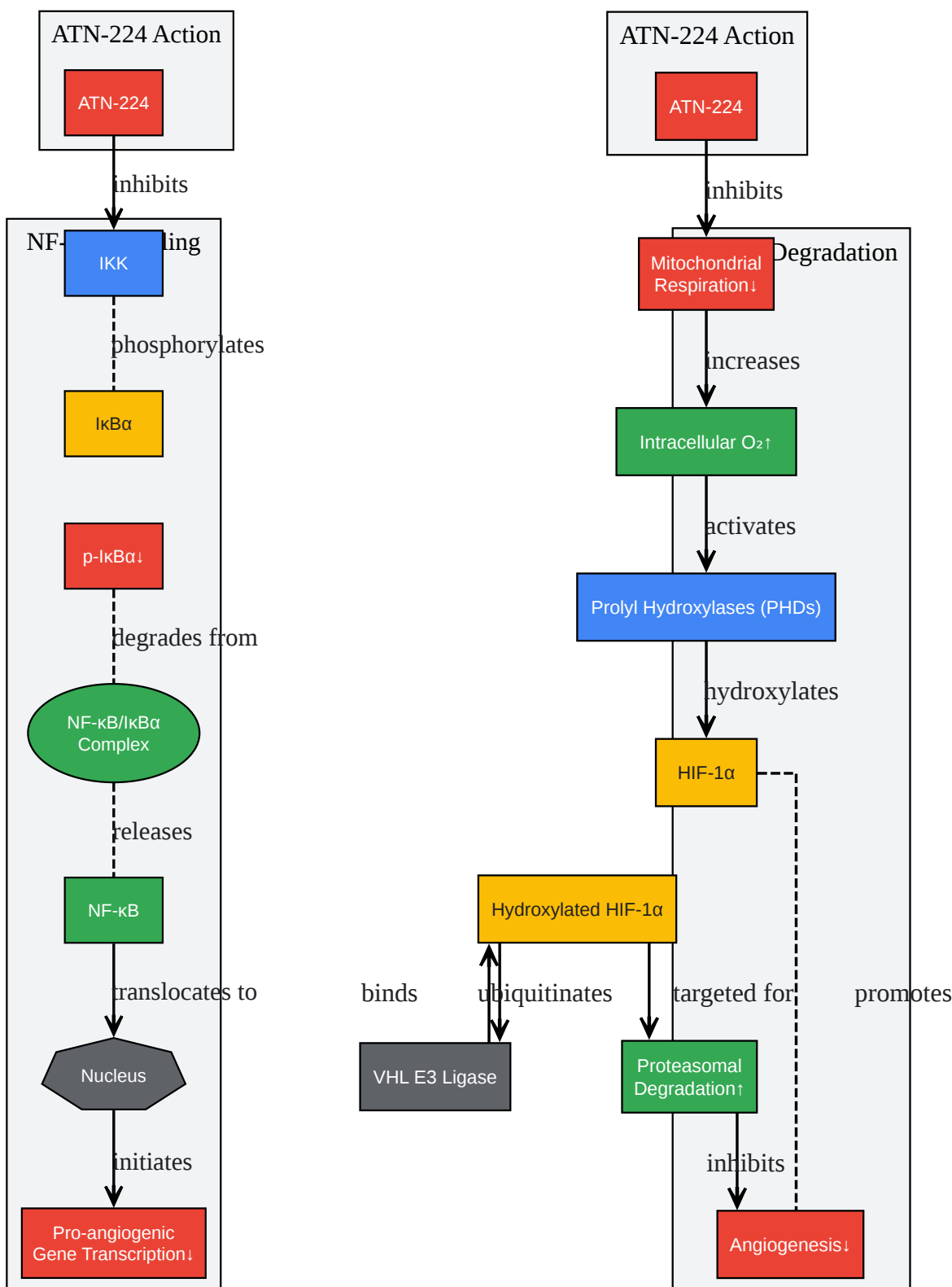
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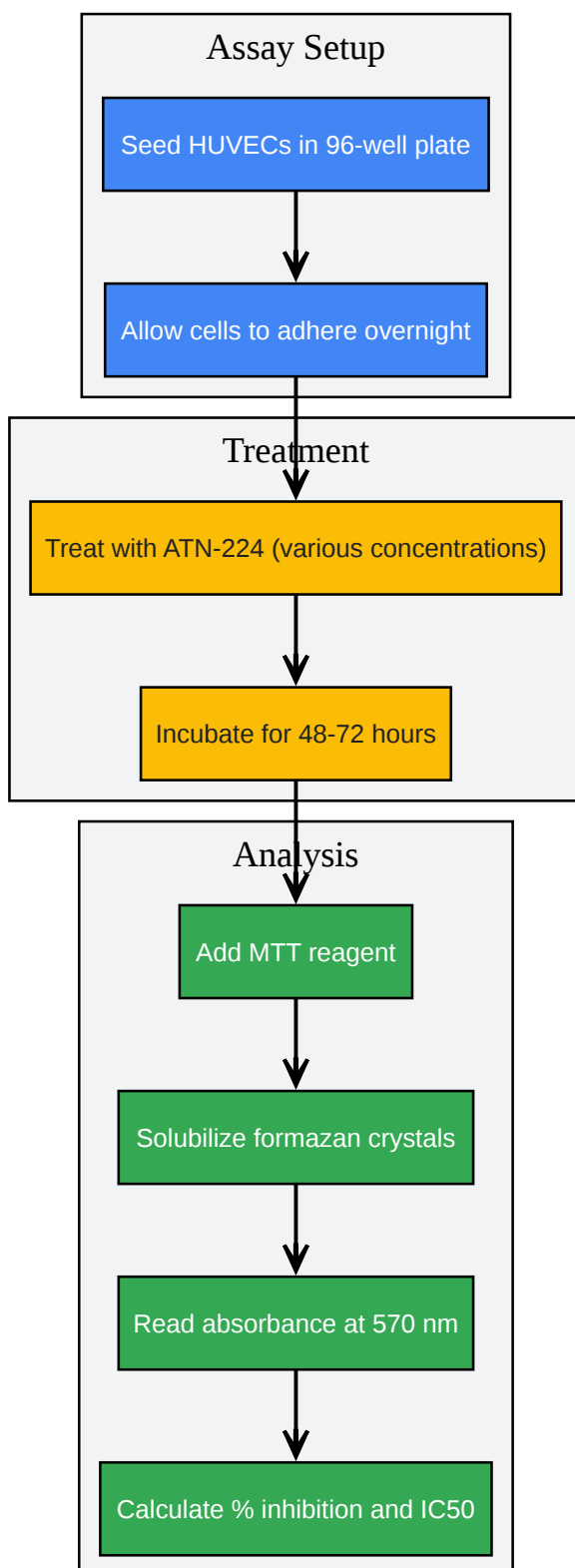
ATN-224 inhibits ERK signaling via SOD1.

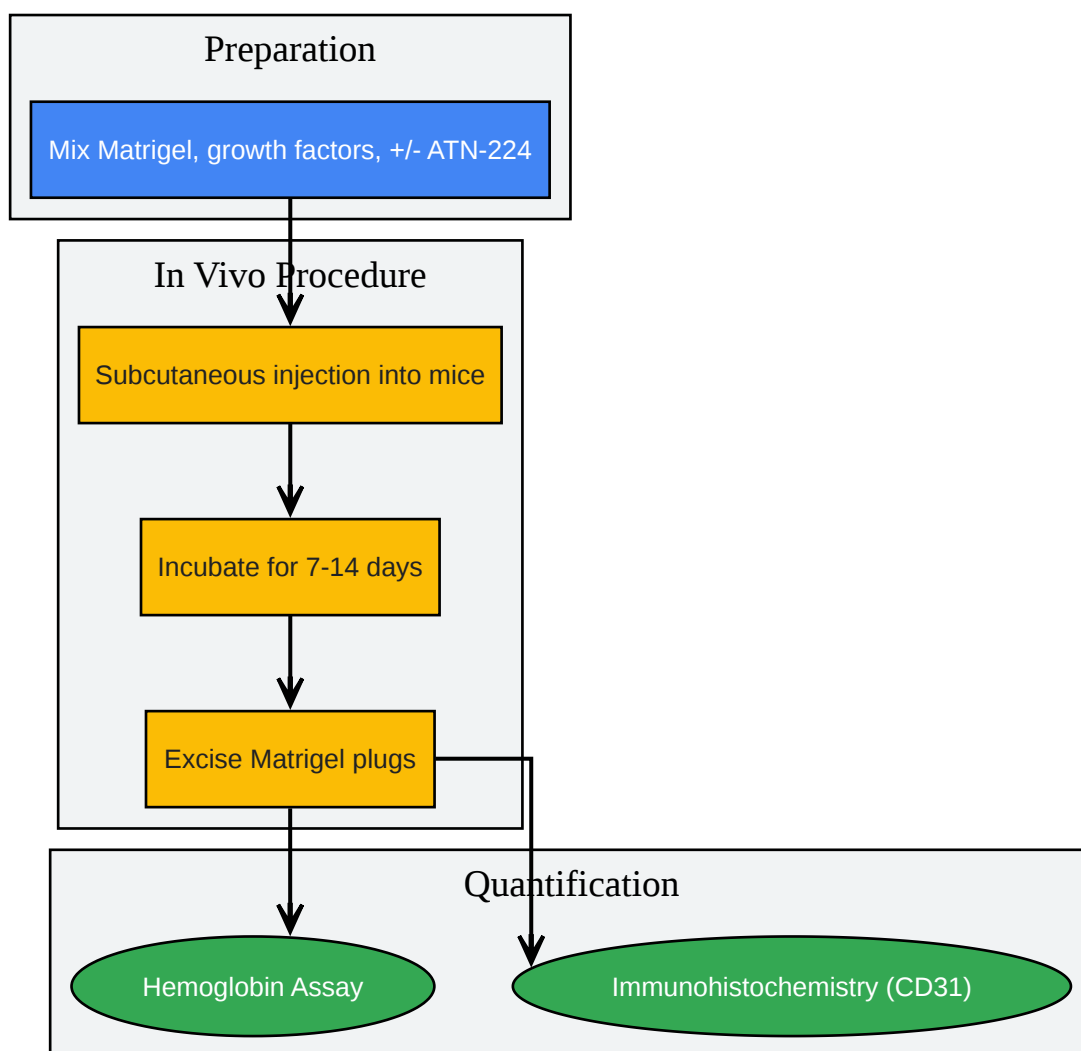
Modulation of the NF-κB Signaling Pathway

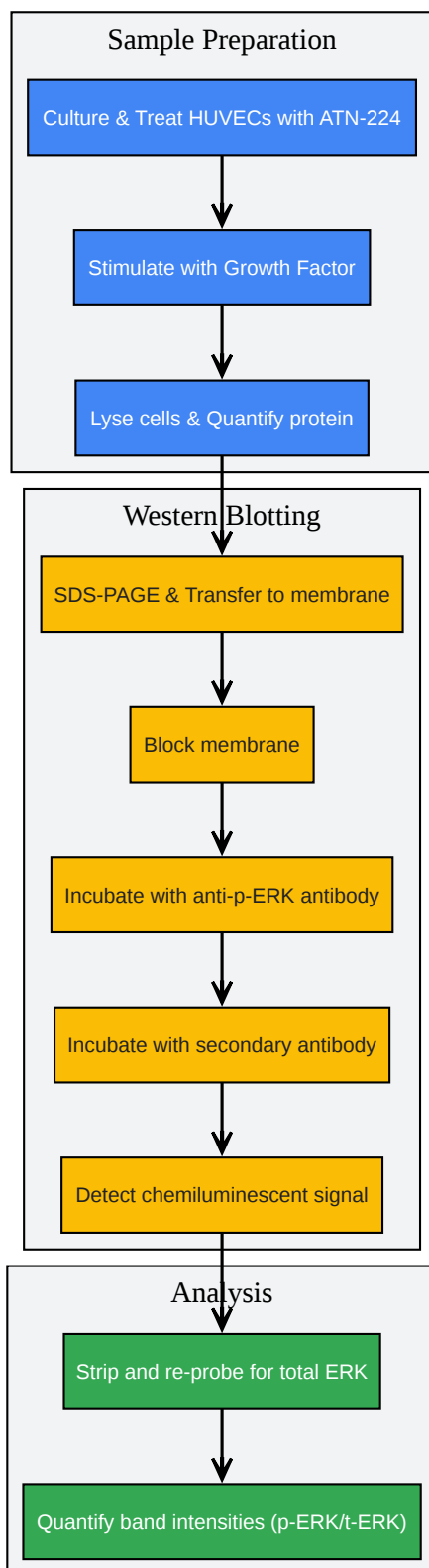
Constitutive activation of the NF-κB signaling pathway is a survival mechanism for many cancer cells and promotes the expression of pro-angiogenic factors. **ATN-224** has been shown to suppress the NF-κB signaling cascade. This inhibition is thought to occur through the

modulation of I κ B α phosphorylation, preventing the nuclear translocation of NF- κ B and subsequent transcription of target genes.









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